6-ethoxy-2-(piperidin-1-yl)-1,3-benzothiazole
Description
6-Ethoxy-2-(piperidin-1-yl)-1,3-benzothiazole is a heterocyclic compound featuring a benzothiazole core substituted with an ethoxy group at the 6-position and a piperidine moiety at the 2-position. Benzothiazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, and enzyme-modulating properties .
Properties
IUPAC Name |
6-ethoxy-2-piperidin-1-yl-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2OS/c1-2-17-11-6-7-12-13(10-11)18-14(15-12)16-8-4-3-5-9-16/h6-7,10H,2-5,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOXVYCCRFBRMTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)N3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethoxy-2-(piperidin-1-yl)-1,3-benzothiazole typically involves the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone.
Introduction of the Ethoxy Group: The ethoxy group can be introduced via an alkylation reaction using ethyl iodide or ethyl bromide in the presence of a base such as potassium carbonate.
Attachment of the Piperidinyl Group: The piperidinyl group can be attached through a nucleophilic substitution reaction using piperidine and a suitable leaving group, such as a halide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
6-Ethoxy-2-(piperidin-1-yl)-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidinyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Piperidine in the presence of a halide leaving group, such as bromide or chloride.
Major Products Formed
Oxidation: Oxidized derivatives of the benzothiazole ring.
Reduction: Reduced derivatives, potentially affecting the ethoxy or piperidinyl groups.
Substitution: Substituted benzothiazole derivatives with various functional groups replacing the piperidinyl group.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research has highlighted the compound's potential as an anticancer agent. Studies have shown that benzothiazole derivatives, including 6-ethoxy-2-(piperidin-1-yl)-1,3-benzothiazole, exhibit cytotoxic effects against various cancer cell lines. For instance, it has been reported to inhibit the proliferation of A431 (skin), A549 (lung), and HeLa (cervical) cancer cells. The mechanism involves the inhibition of key signaling pathways such as AKT and ERK, which are crucial for cancer cell survival and proliferation .
Antibacterial Activity
The compound has demonstrated antibacterial properties against a range of bacterial strains. It has been effective against Staphylococcus aureus and Bacillus subtilis, with mechanisms involving the disruption of bacterial cell wall synthesis and interference with quorum sensing mechanisms .
Anti-inflammatory Effects
Certain derivatives of this compound have exhibited anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX-1 and COX-2). This suggests potential applications in treating inflammatory diseases .
The biological activity of this compound can be summarized as follows:
| Activity Type | Description |
|---|---|
| Anticancer | Inhibits proliferation of cancer cells through AKT and ERK pathway inhibition. |
| Antibacterial | Effective against Gram-positive bacteria like Staphylococcus aureus. |
| Anti-inflammatory | Inhibits COX enzymes, reducing inflammation. |
Case Studies
Several key studies have explored the applications of this compound:
Study on Anticancer Activity
A recent study synthesized various benzothiazole-piperazine conjugates and assessed their antiproliferative activity against multiple cancer cell lines. The results indicated that modifications to the benzothiazole structure could enhance anticancer efficacy significantly .
Investigation of Antibacterial Properties
Another investigation focused on the antibacterial properties of benzothiazole derivatives, revealing that compounds like this compound could effectively inhibit bacterial growth by disrupting critical cellular processes .
Mechanism of Action
The mechanism of action of 6-ethoxy-2-(piperidin-1-yl)-1,3-benzothiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through:
Inhibition of Enzymes: By binding to the active site of enzymes, it can inhibit their activity.
Receptor Modulation: By interacting with cell surface receptors, it can modulate signal transduction pathways.
DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and cellular function.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Analogues and Substituent Effects
Table 1: Key Structural Analogues and Their Modifications
Key Observations:
- Substituent Position and Lipophilicity : The ethoxy group at the 6-position in the target compound contrasts with methoxy or halogen substituents in analogues (e.g., 3c), which are often used to tune electronic and steric effects . Piperidine at the 2-position is less common than pyrazole or triazole substituents, suggesting unique binding interactions .
- Biological Activity :
- CYP1A1 Inhibition : Benzothiazoles with prop-2-en-1-yl chains (ID 4-7) exhibit higher binding affinity (-43.10 kJ/mol) than methoxy-substituted analogues, implying that alkyl chains enhance hydrophobic interactions with CYP1A1 .
- Enzyme Modulation : Pyrazole-substituted benzothiazoles (e.g., A2) inhibit AST/ALT enzymes, while piperidine-containing analogues (e.g., the target compound) may target different pathways due to their basic nitrogen atom .
Pharmacological Activity Comparison
Antimicrobial Activity:
- 2-Substituted Oxadiazole-Benzothiazoles (e.g., 3a-j in ): These compounds, synthesized via phosphoryl chloride-mediated cyclization, showed moderate to strong antimicrobial activity against Staphylococcus aureus and Escherichia coli. However, the absence of a piperidine group in these derivatives suggests that the target compound’s piperidine moiety may confer distinct selectivity or potency .
- Antitubercular Activity : Compound 3c (2-[2-fluoro-3-(trifluoromethyl)phenyl]-1,3-benzothiazole) demonstrated significant activity against Mycobacterium tuberculosis H37Rv, attributed to electron-withdrawing CF₃ and fluorine groups enhancing target binding. The ethoxy group in the target compound may offer similar electronic effects but with reduced steric hindrance .
Acetylcholinesterase Inhibition:
- Piperidine-containing analogues, such as 3-[2-(piperidin-1-yl)ethylamino]-6-phenylpyridazine, exhibit acetylcholinesterase inhibition, albeit weaker than benzyl-piperidinyl derivatives. This suggests that the piperidine group in the target compound could synergize with the benzothiazole core for enhanced activity .
Biological Activity
6-Ethoxy-2-(piperidin-1-yl)-1,3-benzothiazole is a compound that belongs to the benzothiazole family, known for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological profiles, and potential therapeutic applications.
The biological activity of benzothiazole derivatives, including this compound, often involves interaction with various biochemical pathways. These compounds have been shown to act as:
- Dopamine and Serotonin Antagonists : Similar derivatives have been reported to exhibit antagonistic effects on dopamine and serotonin receptors, which are crucial in treating psychiatric disorders such as schizophrenia and depression.
- PPARδ Agonists : Research indicates that some piperidinyl-benzothiazole derivatives can activate peroxisome proliferator-activated receptor δ (PPARδ), potentially offering therapeutic benefits for metabolic syndromes .
Biological Activities
The biological activities associated with this compound include:
- Antimicrobial Activity : Compounds in this class have demonstrated significant antibacterial properties against various strains such as Bacillus subtilis and Staphylococcus aureus.
- Anticancer Properties : The compound has been evaluated for its antiproliferative effects against several cancer cell lines. For instance, derivatives have shown promising results in inhibiting the proliferation of A431, A549, and H1299 cancer cells .
Anticancer Activity
A study investigated the effects of benzothiazole derivatives on cancer cell lines. The results indicated that this compound exhibited an IC50 value in the micromolar range against various tumor cell lines, suggesting its potential as an anticancer agent. For example:
| Cell Line | IC50 (µM) |
|---|---|
| A431 | 5.23 |
| A549 | 4.76 |
| H1299 | 6.01 |
These findings highlight the compound's ability to inhibit cancer cell growth effectively .
Antimicrobial Effects
In another study focusing on antimicrobial activity, this compound derivatives were tested against a panel of bacteria. The results showed:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Bacillus subtilis | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
These results confirm the compound's efficacy against common pathogenic bacteria .
Pharmacokinetics and Drug-Likeness
The pharmacokinetic profile of benzothiazole derivatives often adheres to Lipinski's Rule of Five, indicating favorable absorption and permeation characteristics. The molecular structure of this compound suggests it possesses adequate solubility and permeability for potential therapeutic use .
Q & A
Q. What are the optimal synthetic routes for 6-ethoxy-2-(piperidin-1-yl)-1,3-benzothiazole, and how can reaction conditions be controlled to improve yield?
The synthesis typically involves multi-step reactions, starting with functionalization of the benzothiazole core. Key steps include nucleophilic substitution at the 2-position (e.g., introducing piperidine via SNAr) and ethoxy group installation at the 6-position. Reaction parameters such as solvent polarity (e.g., DMF for polar intermediates), temperature (60–80°C for substitution reactions), and catalyst choice (e.g., CuI for coupling reactions) significantly impact yield and purity . For example, highlights the importance of solvent selection (dioxane or THF) and catalyst use (CuI) in analogous benzothiazole syntheses.
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for confirming substituent positions and piperidine ring integration. Infrared (IR) spectroscopy helps identify functional groups like C-N (1,250–1,350 cm⁻¹) and aromatic C-H stretches. High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity (>95% is typical for pharmacological studies). Mass spectrometry (MS) confirms molecular weight (e.g., ESI-MS for [M+H]⁺ peaks). and provide protocols for validating structures using these techniques in similar benzothiazole derivatives.
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s pharmacological properties?
SAR studies should systematically modify substituents while retaining the benzothiazole-piperidine scaffold. For example:
- Ethoxy group : Replace with methoxy, isopropoxy, or halogenated groups to assess steric/electronic effects on target binding.
- Piperidine : Test substituted piperidines (e.g., 4-methylpiperidine) or alternative heterocycles (e.g., morpholine) to enhance solubility or affinity. and provide SAR frameworks for related compounds, noting that bulky substituents on piperidine reduce metabolic clearance but may hinder permeability.
| Modification | Biological Impact | Reference |
|---|---|---|
| Ethoxy → Methoxy | Increased lipophilicity, reduced solubility | |
| Piperidine → Morpholine | Improved aqueous solubility |
Q. What mechanisms underlie discrepancies in reported bioactivity data for benzothiazole derivatives?
Contradictions often arise from assay variability (e.g., cell line sensitivity, concentration ranges) or compound stability. For instance:
- Enzyme inhibition assays : Differences in ATP concentration (for kinase studies) or incubation time can alter IC₅₀ values.
- Metabolic instability : Ethoxy groups may undergo hepatic CYP450-mediated dealkylation, reducing efficacy in vivo compared to in vitro . emphasizes the need for standardized protocols (e.g., pre-incubation with liver microsomes) to reconcile data.
Q. How can computational methods (e.g., molecular docking) guide target identification for this compound?
Docking studies using software like AutoDock Vina or Schrödinger Suite can predict binding to targets such as protein kinases or GPCRs. Key steps include:
- Target selection : Prioritize proteins with benzothiazole-binding pockets (e.g., EGFR, PI3K).
- Ligand preparation : Optimize protonation states of the piperidine nitrogen (pKa ~10.5) and ethoxy group. and illustrate docking poses for benzothiazole analogs, showing interactions with catalytic lysine residues in kinase domains.
Methodological Challenges
Q. What strategies mitigate byproduct formation during the synthesis of this compound?
Common byproducts include di-substituted benzothiazoles (e.g., 2,6-disubstitution) or oxidized piperidine derivatives. Mitigation approaches:
- Stepwise synthesis : Introduce ethoxy and piperidine groups sequentially to avoid competing reactions.
- Protecting groups : Use tert-butoxycarbonyl (Boc) for piperidine to prevent unwanted side reactions. and detail column chromatography (silica gel, hexane/EtOAc gradients) and recrystallization (ethanol/water) for isolating the target compound.
Q. How can in vivo pharmacokinetic (PK) studies be optimized for this compound?
PK optimization requires balancing solubility and metabolic stability:
- Solubility enhancement : Use co-solvents (e.g., PEG 400) or salt formation (e.g., hydrochloride).
- Metabolic stability : Introduce fluorine atoms at metabolically labile positions (e.g., para to ethoxy). and highlight PK improvements in analogs with fluorinated substituents, showing 2–3× longer half-lives in rodent models.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
